4-Ethylhexanoic acid

Description

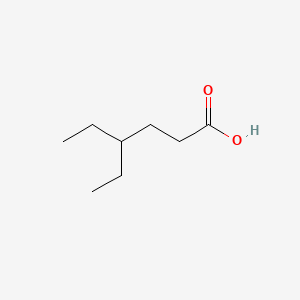

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYXVWHRKCNYKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212200 | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-66-7 | |

| Record name | 4-Ethylhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ETHYLHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COT3ZV32XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethylhexanoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies for 4-Ethylhexanoic acid. The information is intended to support research, development, and quality control activities involving this branched-chain fatty acid.

Chemical Properties and Structure

This compound is a medium-chain fatty acid with a branched alkyl chain.[1] Its chemical structure and properties are summarized below.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 6299-66-7[2] |

| Molecular Formula | C₈H₁₆O₂[2] |

| Canonical SMILES | CCC(CC)CCC(=O)O[2] |

| InChI | InChI=1S/C8H16O2/c1-3-7(4-2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)[1] |

| InChIKey | KJYXVWHRKCNYKU-UHFFFAOYSA-N[1] |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.21 g/mol | [1] |

| Density | 0.926 g/cm³ | [2] |

| Boiling Point | 234.6 °C at 760 mmHg | [2] |

| Melting Point | Not explicitly found in search results. The melting point of the related compound, vinyl 2-ethylhexanoate, is -90 °C.[3] | |

| Flash Point | 116.6 °C | [2] |

| Vapor Pressure | 0.0182 mmHg at 25°C | [2] |

| Refractive Index | 1.435 | [2] |

| Solubility | Slightly soluble in water. Carboxylic acids with more than six carbons are generally slightly soluble in water. | |

| LogP | 2.28740 | [2] |

| pKa | Not found | |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Synthesis Methodology

General Malonic Ester Synthesis Protocol

The malonic ester synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[5] A general procedure for a related compound, hexanoic acid, from diethyl malonate involves:

-

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate.[7]

-

Alkylation: The enolate is then reacted with an appropriate alkyl halide. For the synthesis of this compound, a suitable alkylating agent would be 1-bromo-2-ethylbutane (B1346692) (not a commercially common reagent, suggesting a multi-step synthesis for the alkyl halide as well).

-

Hydrolysis and Decarboxylation: The resulting dialkyl malonate is hydrolyzed to the corresponding malonic acid using a base like sodium hydroxide, followed by acidification.[7] Upon heating, the substituted malonic acid readily decarboxylates to yield the final carboxylic acid product.[7]

A visual representation of this general synthetic workflow is provided below.

Experimental Protocols for Characterization

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the cited literature. The following are generalized procedures for obtaining NMR, IR, and Mass Spectrometry data for a liquid carboxylic acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Optionally, a small amount of an internal standard like tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift referencing.[8]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

For ¹H NMR, use a standard single-pulse experiment.

-

For ¹³C NMR, a proton-decoupled pulse program is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the spectrum using the residual solvent peak or the internal standard.

-

For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As this compound is a liquid, a neat sample can be used directly.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat this compound liquid onto the ATR crystal.

-

Acquire the FT-IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands. Key expected bands for a carboxylic acid include a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid is often converted to a more volatile ester, such as a methyl ester (FAME - Fatty Acid Methyl Ester). This can be achieved using a reagent like BF₃-methanol.[9]

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

The components are separated on a GC column (e.g., a non-polar capillary column).

-

The separated components are then ionized (commonly by electron ionization - EI) and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the structure of the compound.

Biological Activity and Signaling Pathways

Specific signaling pathways for this compound have not been extensively described in the researched literature. As a branched-chain fatty acid (BCFA), it is part of a class of lipids that are increasingly recognized for their biological effects.[10][11]

Branched-chain fatty acids are known to be present in various organisms and are involved in numerous biochemical processes.[11] Research in cellular and animal models suggests that BCFAs may have anti-inflammatory, anti-cancer, and neuroprotective properties, and they may also play a role in regulating lipid metabolism.[11][12] Some studies indicate that BCFAs can influence the expression of genes related to fatty acid synthesis and inflammation.[13]

The metabolism of the related compound, 2-ethylhexanoic acid, has been shown to proceed via beta-oxidation in humans.[14] It is plausible that this compound follows a similar metabolic fate, being incorporated into normal cellular intermediary metabolism.[15] However, detailed studies on the specific metabolic and signaling pathways of this compound are needed to fully elucidate its biological roles.

References

- 1. This compound | C8H16O2 | CID 22734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 94-04-2 | CAS DataBase [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. newenglanddairy.com [newenglanddairy.com]

- 11. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids | MDPI [mdpi.com]

- 13. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urinary 2-ethyl-3-oxohexanoic acid as major metabolite of orally administered 2-ethylhexanoic acid in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of 2-ethylhexanoic acid administered orally or dermally to the female Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Ethylhexanoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylhexanoic acid (CAS No: 6299-66-7), a branched-chain carboxylic acid.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed spectral information for identification, characterization, and quality control purposes. The guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

-

IUPAC Name: this compound[3]

-

Physical State: Liquid (at standard conditions)

-

Boiling Point: 234.6 °C at 760 mmHg[2]

-

Density: 0.926 g/cm³[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the available ¹³C NMR data for this compound and predicted ¹H NMR data.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment (in H₂O) |

| 183.08 | C1 (C=O) |

| 40.55 | C3 |

| 37.03 | C4 |

| 34.63 | C2 |

| 29.54 | C5 |

| 25.86 | C1' (Ethyl CH₂) |

| 11.53 | C6 |

| 11.21 | C2' (Ethyl CH₃) |

Source: Human Metabolome Database (HMDB). The provided data is experimental, obtained in H₂O.

Note: An experimental ¹H NMR spectrum for this compound was not available. Predicted ¹H NMR data for the isomeric 2-Ethylhexanoic acid is available in the Human Metabolome Database (HMDB0031230).

Infrared (IR) Spectroscopy

Due to the lack of an experimental IR spectrum for this compound, the characteristic vibrational frequencies for its structural isomer, 2-Ethylhexanoic acid, are presented below. These values are indicative of the functional groups present in this compound.

Table 2: IR Spectroscopic Data for 2-Ethylhexanoic acid

| Frequency (cm⁻¹) | Assignment | Intensity |

| 2960 | C-H stretch (alkane) | Strong |

| 2930 | C-H stretch (alkane) | Strong |

| 2870 | C-H stretch (alkane) | Strong |

| 1705 | C=O stretch (carboxylic acid) | Strong |

| 1460 | C-H bend (alkane) | Medium |

| 1290 | C-O stretch (carboxylic acid) | Medium |

| 940 | O-H bend (carboxylic acid dimer) | Broad |

Source: NIST Chemistry WebBook. The spectrum was measured on a dispersive instrument in a CCl₄/CS₂ solution.[5]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 145.12232 |

| [M+Na]⁺ | 167.10426 |

| [M-H]⁻ | 143.10776 |

| [M+NH₄]⁺ | 162.14886 |

| [M+K]⁺ | 183.07820 |

Source: PubChemLite.[4]

Table 4: Major Fragments for 2-Ethylhexanoic acid (Electron Ionization)

| m/z | Proposed Fragment |

| 144 | [M]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 87 | [M - C₄H₉]⁺ |

| 73 | [C₄H₉O]⁺ |

| 60 | McLafferty rearrangement product |

| 45 | [COOH]⁺ |

Source: SpectraBase.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid carboxylic acid like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Parameters: A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

ATR-FTIR (Alternative): For easier sample handling, an Attenuated Total Reflectance (ATR) accessory can be used. A drop of the liquid is placed directly onto the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, direct injection or infusion into the ion source is a common method. Alternatively, the sample can be introduced via Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from a mixture.

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: The mass spectrometer is scanned over a relevant m/z range to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Physical properties of 4-Ethylhexanoic acid (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylhexanoic acid (CAS No: 6299-66-7), a branched-chain carboxylic acid. The data and methodologies presented are intended to support research and development activities where this compound's physical characteristics are of importance.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. These values are critical for a variety of applications, including reaction engineering, formulation development, and safety assessments.

| Property | Value | Units | Conditions |

| Boiling Point | 234.6 | °C | at 760 mmHg |

| Density | 0.926 | g/cm³ | Not Specified |

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not publicly detailed, the following outlines standard methodologies that are broadly applicable for determining the boiling point and density of liquid carboxylic acids.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid organic compound such as this compound can be determined using several established methods. A common laboratory-scale approach is distillation.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Boiling chips

Methodology (based on ASTM D1078):

-

A measured volume of this compound is placed into the round-bottom flask, along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Cooling water is circulated through the condenser.

-

The flask is gently heated. The temperature is monitored closely as it rises.

-

The initial boiling point is recorded as the temperature at which the first drop of condensate falls from the condenser into the receiving flask.

-

For a distillation range, heating is continued, and the temperature is recorded at various volume intervals of collected distillate.

-

The final boiling point is the maximum temperature reached during the distillation.

-

The observed boiling point is corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

Determination of Density (General Protocol)

The density of a liquid can be determined using various techniques as outlined in OECD Test Guideline 109. The pycnometer method is a precise and commonly used approach.[1]

Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V). The pycnometer method accurately determines the mass of a precisely known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature bath

Methodology:

-

The empty, clean, and dry pycnometer is weighed on the analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known density (ρ_water) at a specific temperature. It is then placed in a constant temperature bath to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).

-

The volume of the pycnometer (V) is calculated using the formula: V = (m₂ - m₁) / ρ_water.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is brought to the same temperature in the constant temperature bath.

-

The pycnometer is then dried on the outside and weighed (m₃).

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental characterization of the physical properties of a liquid chemical compound.

References

A Comprehensive Technical Guide to the Solubility of 4-Ethylhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylhexanoic acid in various organic solvents. While specific quantitative solubility data is not extensively available in published literature, this document outlines the theoretical solubility profile based on the physicochemical properties of the molecule and general principles of solubility. Furthermore, a comprehensive experimental protocol for determining the quantitative solubility of this compound is provided, enabling researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research, development, and formulation activities where this compound is utilized.

Introduction

This compound (CAS No: 6299-66-7), a branched-chain carboxylic acid, is a molecule of interest in various chemical and pharmaceutical applications.[1][2][3] Its structural isomer, 2-Ethylhexanoic acid, is widely used in the preparation of lipophilic metal derivatives and as a stabilizer in various industrial processes, highlighting the utility of this class of compounds.[4] Understanding the solubility of this compound in different organic solvents is critical for its effective use in synthesis, purification, formulation, and various analytical procedures.

This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. Key properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [2][3] |

| Molecular Weight | 144.21 g/mol | [2][3] |

| Density | 0.926 g/cm³ | [2] |

| Boiling Point | 234.6 °C at 760 mmHg | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.2874 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

The LogP value of 2.2874 suggests that this compound is moderately lipophilic, indicating a preference for nonpolar environments over aqueous ones.[2][3] The presence of a carboxylic acid group, with one hydrogen bond donor and two acceptors, allows for interactions with polar solvents.[2]

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties of this compound, a qualitative solubility profile in common organic solvents can be predicted. Carboxylic acids with longer carbon chains tend to be more soluble in less-polar organic solvents. A structurally similar compound, 2-ethylhexanoic acid, is known to be soluble in various organic solvents such as ethanol, diethyl ether, and benzene, while having limited solubility in water.

The following table summarizes the expected qualitative solubility of this compound. It is important to note that these are predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Toluene | |||

| Hexane | |||

| Dichloromethane |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[5][6][7] The following protocol provides a detailed procedure for determining the solubility of this compound in various organic solvents.

5.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-fitting caps

-

Orbital shaker or wrist-action shaker

-

Constant temperature bath or incubator

-

Analytical balance (readable to ±0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

5.2. Experimental Workflow Diagram

References

The Enigmatic Presence of 4-Ethylhexanoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylhexanoic acid, a branched-chain fatty acid with the chemical formula C8H16O2, remains a molecule of elusive natural origin. Unlike its more extensively studied counterparts, such as 4-ethyloctanoic acid, which is a well-documented flavor compound in ruminant products, the natural occurrence of this compound is sparsely documented in scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural presence of this compound. It summarizes the available data, outlines plausible analytical methodologies, and discusses potential biosynthetic pathways, acknowledging the significant gaps in our understanding. This document aims to serve as a foundational resource for researchers investigating branched-chain fatty acids and their potential roles in biological systems.

Natural Occurrence and Quantitative Data

Direct evidence for the widespread natural occurrence of this compound is scarce. The majority of scientific literature on ethyl-branched fatty acids focuses on longer-chain variants. However, one study has identified a homologous series of 4-ethyl-substituted fatty acids, including this compound, as minor components of human axillary secretions. The specific concentration of this compound was not quantified in this study.

Table 1: Documented Natural Occurrence of this compound

| Natural Source | Matrix | Concentration | Citation |

| Human | Axillary Secretions | Not Quantified (minor component) | [1] |

Note: The lack of quantitative data highlights a significant area for future research.

Biosynthesis of Branched-Chain Fatty Acids: A General Overview

A specific biosynthetic pathway for this compound has not been elucidated. However, the general principles of branched-chain fatty acid (BCFA) synthesis in bacteria can provide a hypothetical framework. In many bacteria, the synthesis of BCFAs, typically of the iso and anteiso series, is initiated by primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[2][3] These primers are then elongated by the fatty acid synthase (FAS) system.

The formation of an ethyl branch at the C4 position is not a typical outcome of these known pathways. It would likely require a different primer or a specific enzymatic activity capable of introducing an ethyl group during chain elongation. The diagram below illustrates a generalized pathway for BCFA synthesis in bacteria, which serves as a starting point for considering the potential biogenesis of this compound.

Experimental Protocols for Analysis

Protocol: Quantification of this compound by GC-MS

1. Sample Preparation and Lipid Extraction

-

For Biological Fluids (e.g., plasma, urine):

-

To 100 µL of the sample, add an internal standard (e.g., heptadecanoic acid).

-

Acidify the sample to a pH < 2 with hydrochloric acid.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of hexane (B92381) and isopropanol (B130326) or diethyl ether).

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic layer and repeat the extraction.

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

-

For Solid Samples (e.g., tissue, feces):

-

Homogenize the sample.

-

Perform a total lipid extraction using a modified Folch or Bligh-Dyer method.

-

Saponify the lipid extract using methanolic KOH to release free fatty acids.

-

Acidify the mixture and extract the free fatty acids with an organic solvent.

-

Evaporate the solvent to dryness.

-

2. Derivatization

To increase volatility for GC analysis, the carboxylic acid group must be derivatized.

-

Esterification to Fatty Acid Methyl Esters (FAMEs):

-

Silylation:

-

Alternatively, the dried extract can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (e.g., "Carbowax" type) or a highly polar cyanopropyl silicone stationary phase, is recommended for the separation of FAMEs, including positional isomers.[4]

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: An initial temperature of around 60°C, ramped up to approximately 240°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of its derivative to that of the internal standard, using a calibration curve generated with analytical standards of this compound.[5]

Conclusion and Future Directions

The natural occurrence of this compound is a largely unexplored area of research. While its presence has been suggested in human axillary secretions, there is a clear need for further studies to confirm and quantify its presence in these and other natural sources. The development and validation of specific analytical methods are crucial for advancing our understanding of this compound. Future research should focus on:

-

Screening of diverse natural sources: A systematic investigation of various plant, animal, and microbial sources may reveal previously unknown occurrences of this compound.

-

Elucidation of biosynthetic pathways: Understanding how this compound is synthesized in nature will provide insights into its biological relevance.

-

Investigation of biological activity: Once its natural occurrence is better understood, studies can be designed to explore the potential physiological or ecological roles of this compound.

For researchers in drug development, the unique structure of this compound may present interesting possibilities as a scaffold or pharmacophore, making the exploration of its natural origins and biological functions a worthwhile endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. calpaclab.com [calpaclab.com]

Biosynthesis of 4-Ethylhexanoic Acid and Other Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids with significant roles in bacterial membrane fluidity, animal metabolism, and as precursors for specialty chemicals and pharmaceuticals. Unlike their straight-chain counterparts, the biosynthesis of BCFAs involves unique primers and extender units, leading to a variety of branched structures. This technical guide provides an in-depth exploration of the core principles of BCFA biosynthesis, with a specific focus on a hypothesized pathway for the formation of 4-Ethylhexanoic acid. We will delve into the key enzymes, precursor molecules, and regulatory mechanisms that govern the production of these important molecules. Detailed experimental protocols for the analysis of BCFAs and the characterization of the enzymes involved are provided, along with a compilation of relevant quantitative data to support further research and development in this field.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Fatty acid biosynthesis is a fundamental metabolic process for all living organisms. While the synthesis of straight-chain fatty acids from acetyl-CoA and malonyl-CoA is well-understood, the formation of branched-chain fatty acids (BCFAs) follows distinct pathways that introduce alkyl branches along the carbon chain.[1] These branches are most commonly methyl groups, but other alkyl groups, such as ethyl groups, can also be incorporated.

BCFAs are predominantly found in bacteria, where they play a crucial role in maintaining membrane fluidity and function.[2] However, they are also present in plants and animals, participating in various physiological processes.[1] The biosynthesis of BCFAs typically utilizes primers derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine, leading to iso- and anteiso- fatty acids.[2] Alternatively, the incorporation of alternative extender units during the elongation process can also result in branched structures.

This guide will focus on a less common but intriguing class of BCFAs: ethyl-branched fatty acids, with a specific examination of the potential biosynthetic pathway for this compound.

A Hypothesized Biosynthetic Pathway for this compound

Direct evidence for the specific biosynthetic pathway of this compound is limited in the current scientific literature. However, based on the known mechanisms of fatty acid synthesis and the promiscuity of the enzymes involved, a plausible pathway can be proposed. This hypothesized pathway involves a non-standard primer and an alternative extender unit.

The proposed pathway for this compound biosynthesis initiates with butyryl-CoA as the primer molecule. The elongation of the fatty acid chain is then proposed to occur through the incorporation of ethylmalonyl-CoA as an extender unit by the fatty acid synthase (FAS) complex.

The key steps are as follows:

-

Priming: The synthesis is initiated by the transfer of a butyryl group from butyryl-CoA to the acyl carrier protein (ACP) domain of the fatty acid synthase.

-

First Elongation (incorporation of a standard extender): The butyryl-ACP undergoes a condensation reaction with malonyl-CoA, the standard extender unit in fatty acid synthesis. This adds two carbons to the chain, forming a 6-carbon intermediate. The subsequent steps of reduction, dehydration, and a second reduction yield hexanoyl-ACP.

-

Second Elongation (incorporation of an ethyl-extender): In the crucial branching step, the hexanoyl-ACP condenses with ethylmalonyl-CoA . The fatty acid synthase, in a display of substrate promiscuity, utilizes this non-canonical extender unit. The ethyl group of ethylmalonyl-CoA is incorporated into the growing fatty acid chain.

-

Chain Termination: Following the incorporation of the ethyl group, the resulting 8-carbon acyl-ACP with an ethyl branch at the C4 position undergoes hydrolysis by a thioesterase, releasing this compound.

The following Graphviz diagram illustrates this hypothesized pathway:

Key Enzymes and Their Roles

Several key enzymes are central to the biosynthesis of branched-chain fatty acids, including this compound.

-

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of short-chain acyl-CoAs to their corresponding malonyl-CoA derivatives. While its primary role is the conversion of acetyl-CoA to malonyl-CoA, ACC can exhibit promiscuity and carboxylate other short-chain acyl-CoAs, such as butyryl-CoA, to form ethylmalonyl-CoA, the key precursor for the ethyl branch.[3]

-

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the iterative elongation of the fatty acid chain.[4] In the context of this compound synthesis, FAS must be able to utilize butyryl-CoA as a primer and, crucially, accept ethylmalonyl-CoA as an extender unit for the condensation reaction. The ketoacyl synthase (KS) domain of FAS is the primary determinant of substrate specificity for the extender unit.[5]

-

Ethylmalonyl-CoA Decarboxylase (ECHDC1): This enzyme acts as a "proofreading" or "metabolite repair" enzyme by catalyzing the decarboxylation of ethylmalonyl-CoA back to butyryl-CoA.[4] The activity of ECHDC1 can therefore limit the availability of ethylmalonyl-CoA and thus reduce the synthesis of ethyl-branched fatty acids.

The interplay between these enzymes, particularly the promiscuity of ACC and FAS versus the "proofreading" activity of ECHDC1, likely determines the flux towards the synthesis of ethyl-branched fatty acids.

The following diagram illustrates the logical relationship between these key enzymes and the precursors for this compound synthesis:

Quantitative Data

A thorough understanding of the biosynthesis of this compound requires quantitative data on enzyme kinetics and precursor concentrations. The following tables summarize available data from the literature.

Table 1: Kinetic Parameters of Fatty Acid Synthase (FAS) for Various Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

| Acetyl-CoA | Chicken Liver | ~1-5 | - | - | [3] |

| Malonyl-CoA | Chicken Liver | ~2-7 | - | - | [3] |

| Acetyl-CoA (with methylmalonyl-CoA) | Metazoan (mFAS) | ~350 | - | - | [5] |

| Methylmalonyl-CoA | Metazoan (mFAS) | - | - | ~0.02 (170-fold lower than with malonyl-CoA) | [5] |

| Butyryl-CoA | Clostridium acetobutylicum (CoA transferase) | 536.9 | 11.62 (µM/min) | 5.81 (min-1) | [6] |

Note: Direct kinetic data for FAS with butyryl-CoA as a primer and ethylmalonyl-CoA as an extender is scarce. The data for methylmalonyl-CoA suggests a significantly lower turnover rate for non-canonical extender units. The data for butyryl-CoA is for a CoA transferase, not directly for FAS priming, but provides an indication of the affinity for this substrate in related enzymes.

Table 2: Intracellular Concentrations of Precursor Molecules

| Precursor | Organism | Condition | Concentration Range | Reference |

| Acetyl-CoA | Escherichia coli K12 | Aerobic growth with glucose | 20 - 600 µM | [7] |

| Malonyl-CoA | Escherichia coli K12 | Aerobic growth with glucose | 4 - 90 µM | [7] |

| Butyryl-CoA | Clostridium acetobutylicum ATCC 824 | Shift from acidogenic to solventogenic phase | Increased rapidly (specific values vary) | [1] |

| Butyryl-CoA | Clostridium pasteurianum | Fed-batch cultivation | ~20 - 100 nmol/g dry cell weight | [8] |

| Ethylmalonyl-CoA | Methylobacterium extorquens AM1 | [1-13C]acetate labeling | Detected, transient increase | [9] |

Note: The intracellular concentration of ethylmalonyl-CoA is expected to be very low and transient in most organisms due to the activity of enzymes like ECHDC1.

Experimental Protocols

The study of branched-chain fatty acid biosynthesis requires robust experimental methodologies. The following are detailed protocols for key experiments.

In Vitro Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)

This protocol measures the overall activity of FAS by monitoring the consumption of NADPH at 340 nm.

Materials:

-

Purified Fatty Acid Synthase (FAS)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Dithiothreitol (DTT)

-

Acetyl-CoA (or Butyryl-CoA for alternative priming)

-

Malonyl-CoA (and/or Ethylmalonyl-CoA for branched-chain synthesis)

-

NADPH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction master mix in a microcentrifuge tube containing the potassium phosphate buffer, DTT, acetyl-CoA (or butyryl-CoA), and malonyl-CoA (and/or ethylmalonyl-CoA) at the desired final concentrations.

-

Equilibrate the master mix and the FAS enzyme solution to the desired reaction temperature (e.g., 37°C).

-

In a quartz cuvette, add the reaction master mix and the FAS enzyme solution.

-

Initiate the reaction by adding NADPH to the cuvette and mix immediately by gentle inversion.

-

Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).

-

The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from a biological sample, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Materials:

-

Biological sample (e.g., bacterial cell pellet, tissue homogenate)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

BF3-methanol (14%) or methanolic HCl (5%)

-

Saturated NaCl solution

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

-

Derivatization to FAMEs:

-

To the dried lipid extract, add BF3-methanol or methanolic HCl.

-

Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined time (e.g., 15-60 minutes) to convert the fatty acids to their methyl esters.

-

After cooling, add hexane and water to extract the FAMEs into the hexane layer.

-

Wash the hexane layer with a saturated NaCl solution and then dry it over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS system.

-

The FAMEs are separated on a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) based on their volatility and polarity.

-

The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

-

Quantification can be achieved by using an internal standard and generating a calibration curve.

-

The following diagram provides a general workflow for the experimental analysis of branched-chain fatty acids:

Conclusion

The biosynthesis of branched-chain fatty acids, including the proposed pathway for this compound, represents a fascinating area of lipid metabolism with significant potential for biotechnological and pharmaceutical applications. The promiscuity of key enzymes like acetyl-CoA carboxylase and fatty acid synthase allows for the incorporation of non-canonical primers and extender units, leading to a diverse array of fatty acid structures. A deeper understanding of the kinetics and regulation of these enzymes, coupled with robust analytical techniques, will be crucial for harnessing these pathways for the production of valuable molecules. This technical guide provides a foundational framework for researchers and professionals to explore and exploit the intricacies of branched-chain fatty acid biosynthesis.

References

- 1. Intracellular Concentrations of Coenzyme A and Its Derivatives from Clostridium acetobutylicum ATCC 824 and Their Roles in Enzyme Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polimer-itn.eu [polimer-itn.eu]

- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]

- 4. Ethylmalonyl-CoA Decarboxylase, a New Enzyme Involved in Metabolite Proofreading - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]

- 8. researchgate.net [researchgate.net]

- 9. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile of 4-Ethylhexanoic Acid

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of 2-Ethylhexanoic acid (2-EHA), a compound structurally similar to 4-Ethylhexanoic acid. The information presented herein is intended for researchers, scientists, and drug development professionals. This document summarizes key findings from acute, subchronic, genetic, and developmental toxicity studies. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for pivotal studies and visual representations of key concepts are also provided.

Chemical and Physical Properties

A brief comparison of the known properties of 2-EHA and 4-EHA is provided below.

| Property | 2-Ethylhexanoic Acid | This compound |

| CAS Number | 149-57-5 | 16493-80-4[1] |

| Molecular Formula | C8H16O2 | C8H16O2 |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[1] |

| Boiling Point | 228 °C | 163 °C[1] |

| Flash Point | 114 °C | 68 °C[1] |

| Water Solubility | 1.4 g/L at 20 °C | Not available |

Toxicokinetics

Following oral administration in rats, 2-EHA is rapidly absorbed, with peak blood levels detected within 15-30 minutes.[2] It is widely distributed in the body, with the highest concentrations found in the kidneys, liver, and blood.[2] In pregnant mice, 2-EHA has been shown to cross the placenta, with embryonic levels similar to those in the dam.[2] The primary route of excretion is via the urine, with approximately 72-75% of an oral dose eliminated within 24 hours, mainly as glucuronide conjugates and the unmetabolized parent compound.[2]

Toxicological Profile

Acute Toxicity

2-EHA exhibits low to moderate acute toxicity following oral, dermal, and inhalation exposure.

Table 1: Acute Toxicity of 2-Ethylhexanoic Acid

| Route | Species | LD50 / LC50 | Observed Effects | Reference |

| Oral | Rat | >2000 mg/kg bw | Apathy, dyspnea, ataxic gait | [2] |

| Guinea Pig | 800 - 1600 mg/kg bw | Not specified | [2] | |

| Dermal | Rat | >2000 mg/kg bw | Not specified | [2] |

| Rabbit | 1260 mg/kg bw | Not specified | [2] | |

| Inhalation | Rat, Guinea Pig | >2356 mg/m³ (6h) | Not specified | [2] |

Subchronic Toxicity

Subchronic dietary exposure to 2-EHA in rodents has been investigated.

Table 2: Subchronic Oral Toxicity of 2-Ethylhexanoic Acid (13-week study)

| Species | Sex | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Target Organs & Effects | Reference |

| Rat | Male | 61 | 303 | Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol) | [3] |

| Female | 71 | 360 | Liver (hepatocyte hypertrophy, increased weight), Blood (increased cholesterol) | [3] | |

| Mouse | Male | 180 | 885 | Liver (hepatocyte hypertrophy, increased weight), Blood (decreased triglycerides, increased cholesterol) | [3] |

| Female | 205 | 1038 | Liver (hepatocyte hypertrophy, increased weight), Blood (decreased triglycerides, increased cholesterol) | [3] |

Genotoxicity

The genotoxic potential of 2-EHA has been evaluated in a battery of in vitro and in vivo assays. While there is some evidence of genotoxicity in vitro in mammalian cells, in vivo studies have been negative.

Table 3: Genotoxicity of 2-Ethylhexanoic Acid

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA97, TA98, TA100 | With and without | Negative | [2] |

| In vitro Mammalian Cell Gene Mutation | Not specified | Not specified | Positive in some studies | [2] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [2] |

Carcinogenicity

No specific carcinogenicity studies have been conducted on 2-EHA. However, its major metabolite, 2-ethylhexanol, was not found to be carcinogenic in a two-year oral gavage study in rats.[2]

Reproductive and Developmental Toxicity

2-EHA is classified as a substance suspected of damaging the unborn child.[4] Developmental effects have been observed in rats in the absence of significant maternal toxicity.

Table 4: Reproductive and Developmental Toxicity of 2-Ethylhexanoic Acid

| Study Type | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings | Reference |

| Developmental | Rat | 100 (developmental) | 100 (skeletal variations) | Skeletal variations and malformations (clubfoot, absent fibula). Fetotoxic effects at higher doses. | [2][5] |

| Rabbit | 25 (maternal), ≥250 (developmental) | 125 (maternal toxicity) | Maternal toxicity (mortality, abortion). No developmental effects observed. | [6] | |

| Reproductive | Rat | - | 100 | Reduced sperm motility, increased abnormal sperm, dose-dependent delays in mating. | [7] |

A proposed mechanism for the developmental toxicity of 2-EHA involves the induction of maternal liver metallothionein, leading to zinc sequestration and subsequent zinc deficiency in the embryo.[8] Dietary zinc supplementation has been shown to mitigate these toxic effects in animal models.[8]

Experimental Protocols

Acute Oral Toxicity (Limit Test - adapted from OECD 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test System: Typically young adult female rats (e.g., Sprague-Dawley strain).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single limit dose of 2000 mg/kg body weight is administered by oral gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: Mortality, clinical signs, body weight changes, and gross pathology.

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

-

Objective: To assess the mutagenic potential of a substance to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium.

-

Test System: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer) are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background.

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

-

Objective: To detect the potential of a substance to induce micronuclei in cultured mammalian cells. Micronuclei represent chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

-

Test System: Mammalian cell lines (e.g., L5178Y, CHO, V79) or primary human lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance with and without metabolic activation (S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei is scored in binucleated cells.

-

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for inducing chromosomal damage.

Visualizations

Caption: General workflow for toxicological assessment of a chemical.

Caption: Proposed mechanism of 2-EHA-induced developmental toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of the developmental toxicity of 2-ethylhexanoic acid in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Artificial Intelligence-Driven Strategies for Targeted Delivery and Enhanced Stability of RNA-Based Lipid Nanoparticle Cancer Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

4-Ethylhexanoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-Ethylhexanoic Acid

Introduction

This compound (CAS No: 6299-66-7) is a medium-chain branched fatty acid.[1][2] Its chemical formula is C8H16O2 and it has a molecular weight of approximately 144.21 g/mol .[1][3][4] This document provides a comprehensive guide on the safe handling, storage, and emergency procedures for this compound, intended for researchers, scientists, and professionals in drug development. The information presented is compiled from available safety data sheets and chemical databases, with some guidance based on the safety profiles of structurally similar carboxylic acids due to the limited specific data for this compound.[5]

Hazard Identification and Classification

While specific hazard classifications for this compound are not consistently available, analogous compounds such as 2-Ethylhexanoic acid are classified as harmful and may pose risks to the unborn child.[6][7][8] Based on data for similar carboxylic acids, this compound should be treated as a potentially hazardous substance.[5]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[9][10]

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[5][9]

-

Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[5]

-

Reproductive Toxicity: Structurally similar compounds like 2-Ethylhexanoic acid are suspected of damaging the unborn child.[6][7][8]

The following Graphviz diagram illustrates a general workflow for hazard identification and response.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data is derived from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O2 | [1][3] |

| Molecular Weight | 144.21 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [10] |

| Boiling Point | 234.6 °C at 760 mmHg | [3] |

| Flash Point | 116.6 °C | [3] |

| Density | 0.926 g/cm³ | [3] |

| Vapor Pressure | 0.0182 mmHg at 25°C | [3] |

| Solubility in Water | Slightly hazardous for water | [7] |

| Refractive Index | 1.435 | [3] |

Safe Handling and Storage

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE) as described in Section 4.0.[9][10]

-

Ensure eyewash stations and safety showers are readily accessible.[9][11]

-

Wash hands thoroughly after handling.[9]

-

Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store away from incompatible materials such as oxidizing agents, reducing agents, and strong bases.[7][8][11]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as the use of a chemical fume hood, should be the primary method of controlling exposure.[9] When engineering controls are not sufficient, appropriate PPE must be used.

| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection | Reference(s) |

| Low-Volume Handling/Weighing | Safety glasses with side shields | Nitrile or butyl rubber gloves | Standard lab coat | Not generally required if in a well-ventilated area. | [5] |

| Solution Preparation/Transfer | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | Recommended if vapors are likely. | [5] |

| Heating or Reactions | Face shield over chemical goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a flame-retardant lab coat | Required if not in a chemical fume hood. | [5] |

| Spill Cleanup | Face shield over chemical goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Required. Use a respirator with an appropriate acid gas cartridge. | [5] |

The following diagram illustrates the logic for selecting appropriate PPE.

First Aid Measures

-

Inhalation: Remove the affected person to fresh air and keep them warm and at rest. If breathing is difficult, trained personnel may assist. Seek medical attention.[10][11]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[8][10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10][11]

-

Ingestion: Do NOT induce vomiting.[11][12] Rinse mouth with water and then provide liquid slowly. Seek medical attention immediately.[8][11]

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water fog.[10][11]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[10]

-

Specific Hazards: The product is a combustible liquid.[10] Containers may burst or explode when heated.[10] Thermal decomposition can produce harmful gases or vapors like carbon monoxide and carbon dioxide.[10][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][13]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid contact with the substance and do not breathe vapors. Wear the appropriate level of PPE as described for spill cleanup in Section 4.0.[11]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][11]

-

Methods for Containment and Cleaning Up: Absorb the spillage with inert, non-combustible material such as sand, earth, or vermiculite.[7][11] Collect the material into a suitable, labeled container for disposal.[7][11]

The workflow for a chemical spill response is shown below.

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.[11] Carboxylic acids can react with active metals to form hydrogen gas and with bases in neutralization reactions.[14]

-

Chemical Stability: Stable under recommended storage conditions.[7][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, and bases.[7][8][11]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[11]

Toxicological Information

Specific toxicological data for this compound is limited. The information below is based on data for the closely related compound, 2-Ethylhexanoic acid.

-

Acute Toxicity: Harmful in contact with skin and if swallowed.[7] For 2-Ethylhexanoic acid, the oral LD50 in rats is reported as 2043 mg/kg, and the dermal LD50 in rats is >2000 mg/kg.[15]

-

Skin Corrosion/Irritation: Causes skin irritation.[10]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[10]

-

Reproductive Toxicity: 2-Ethylhexanoic acid is suspected of damaging the unborn child.[7][8][15] Experiments have shown reproductive toxicity effects in laboratory animals.[11]

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.[9] Collect waste in designated, labeled, and sealed containers.[9] Do not dispose of down the drain.[9][10] Arrange for disposal through an approved hazardous waste disposal company.[9]

General Laboratory Handling Protocol

This section outlines a general experimental protocol for handling this compound in a laboratory setting.

1. Preparation: a. Before starting, review the Safety Data Sheet (SDS) for this compound and any other chemicals being used. b. Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[9] c. Verify that a safety shower and eyewash station are accessible and functional.[9] d. Assemble all necessary materials and equipment. e. Don the appropriate PPE as specified in Section 4.0 (e.g., safety goggles, nitrile gloves, lab coat).[9]

2. Handling and Use: a. Dispense the required amount of this compound carefully to avoid splashing or creating aerosols. b. Keep the container tightly closed when not in use.[9] c. If heating the substance, do so within the fume hood and use a face shield in addition to safety goggles.[5] d. Avoid direct contact with the skin and eyes at all times.[9]

3. Post-Procedure: a. Decontaminate any equipment that has come into contact with the acid. b. Collect all waste, including contaminated gloves, absorbent pads, and unused material, in a designated hazardous waste container.[9] c. Ensure the waste container is properly labeled and sealed.[9]

4. Cleanup: a. Wipe down the work surface in the fume hood. b. Remove PPE carefully, avoiding self-contamination. c. Wash hands thoroughly with soap and water.[9]

References

- 1. This compound | C8H16O2 | CID 22734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, 4-ethyl- | 6299-66-7 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. cpachem.com [cpachem.com]

- 7. dl.iranchembook.ir [dl.iranchembook.ir]

- 8. sdfine.com [sdfine.com]

- 9. benchchem.com [benchchem.com]

- 10. synerzine.com [synerzine.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. farnell.com [farnell.com]

- 14. ETHYLHEXOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. carlroth.com [carlroth.com]

A Technical Guide to High-Purity 4-Ethylhexanoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 4-Ethylhexanoic acid, including a survey of commercial suppliers, its potential biological activity, and detailed experimental protocols relevant to its application in research and drug development.

Introduction to this compound

This compound (CAS No. 6299-66-7) is a branched-chain medium-chain fatty acid.[1][2] Its structural characteristics impart distinct physicochemical properties that are of interest in various scientific disciplines, including pharmaceutical research. In the context of drug development, fatty acids and their analogs are explored for their roles in metabolic pathways and as signaling molecules.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity chemical compounds is a critical first step in any research endeavor. The following table summarizes commercially available high-purity this compound from various suppliers. Purity levels, and consequently the suitability for sensitive biological assays, can vary. Researchers are advised to request lot-specific certificates of analysis for detailed information on impurities and analytical methods used for quality control.

| Supplier | Stated Purity | Available Quantities | Notes |

| Matrix Scientific | 95% | 5g, 10g | Pricing information is available on supplier websites.[3] |

| ChemScene | ≥98% | Inquire | Offers a range of chemical synthesis services.[4] |

| Clearsynth | High Quality | Inquire | Provides a Certificate of Analysis with their products.[5] |

| CP Lab Safety | 95% | 1g | For professional manufacturing, research, and industrial use only.[6] |

| LookChem | 95% (reagent), up to 99.5% (raw) | Varies | Lists multiple suppliers and manufacturers.[3] |

| ChemicalBook | 95% | 10g | Lists A1 Biochem Labs as a supplier.[7] |

Potential Biological Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

While direct studies on the specific biological signaling pathways of this compound are limited in publicly available literature, the activity of its structural isomer, 2-ethylhexanoic acid, offers significant insights. 2-Ethylhexanoic acid has been identified as a peroxisome proliferator that can activate Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[8]

PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily, which play pivotal roles in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[8] Fatty acids are the natural ligands for PPARs. Given its structure as a branched-chain fatty acid, it is highly plausible that this compound also functions as a PPAR agonist.

The activation of PPARs by a ligand like this compound would initiate a cascade of events leading to the regulation of target gene expression. This mechanism is central to the therapeutic effects of drugs like fibrates (PPARα agonists) and thiazolidinediones (PPARγ agonists).

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway for PPAR activation.

Caption: General signaling pathway of Peroxisome Proliferator-Activated Receptors (PPARs).

Experimental Protocols

For researchers interested in investigating the biological effects of this compound, a PPAR trans-activation assay is a fundamental experiment to determine its potential as a PPAR agonist. The following is a representative protocol that can be adapted for this purpose.

Protocol: PPAR Reporter Gene Assay

This protocol is designed to quantify the activation of a specific PPAR isoform (α, γ, or δ) in response to treatment with a test compound like this compound.

1. Materials and Reagents:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO, or HepG2).

-

Plasmids:

-

An expression vector for the full-length human or mouse PPAR isoform of interest (e.g., pCMX-hPPARα).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE) (e.g., pGL3-PPREx3-tk-luc).

-

A control plasmid for normalization of transfection efficiency, typically expressing Renilla luciferase (e.g., pRL-TK).

-

-

Transfection Reagent: A commercial lipid-based transfection reagent (e.g., Lipofectamine 3000).

-

This compound: High-purity stock solution dissolved in a suitable solvent (e.g., DMSO or ethanol).

-

Positive Control: A known PPAR agonist for the isoform being tested (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Luciferase Assay System: A commercial dual-luciferase reporter assay system.

-

Luminometer: For measuring luciferase activity.

2. Experimental Workflow:

The overall workflow for the PPAR reporter gene assay is depicted below.

Caption: Experimental workflow for a PPAR reporter gene assay.

3. Detailed Methodology:

-

Day 1: Cell Seeding

-

Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Day 2: Transfection

-

For each well, prepare a DNA mixture containing the PPAR expression plasmid, the PPRE reporter plasmid, and the Renilla control plasmid.

-

Dilute the DNA mixture and the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Combine the diluted DNA and transfection reagent, and incubate to allow complex formation.

-

Add the transfection complexes to the cells.

-

Incubate for 24 hours.

-

-

Day 3: Compound Treatment

-

Prepare serial dilutions of this compound and the positive control in the cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of the test compound).

-

Remove the transfection medium from the cells and replace it with the medium containing the test compounds or controls.

-

Incubate for 18-24 hours.

-

-

Day 4: Luciferase Assay and Data Analysis

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Transfer the cell lysate to a luminometer plate.

-

Measure the firefly luciferase activity, then add the Stop & Glo® reagent and measure the Renilla luciferase activity.

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.

-

Express the results as fold activation relative to the vehicle control.

-

Conclusion

This compound is a commercially available branched-chain fatty acid with high potential for biological activity, likely through the activation of PPARs. This guide provides a starting point for researchers by identifying commercial sources and offering a plausible mechanism of action to investigate. The provided experimental protocol for a PPAR reporter gene assay offers a robust method to explore the biological function of this and other related fatty acids in the context of drug discovery and development.

References

- 1. This compound | C8H16O2 | CID 22734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexanoic acid, 4-ethyl- | 6299-66-7 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. clearsynth.com [clearsynth.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-ETHYLHEXANOICACID [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Core Degradation Pathways of 4-Ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal degradation pathways of 4-ethylhexanoic acid, a branched-chain fatty acid. Given the limited direct research on this specific compound, this guide synthesizes information from the well-established principles of microbial degradation of structurally related branched-chain fatty acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic routes, key enzymes, regulatory mechanisms, and experimental methodologies.

Proposed Degradation Pathway of this compound

The degradation of this compound in microorganisms, particularly in versatile genera such as Rhodococcus and Pseudomonas, is proposed to proceed through a combination of α- and β-oxidation. The ethyl group at the C4 position (β-position relative to the carboxyl group) sterically hinders the direct action of enzymes involved in the standard β-oxidation pathway. Consequently, an initial α-oxidation is necessary to remove a single carbon from the carboxyl end, thereby shifting the position of the ethyl branch and allowing the resulting molecule to enter the β-oxidation spiral.

The proposed pathway is as follows:

-